Desleucyl vancomycin

Übersicht

Beschreibung

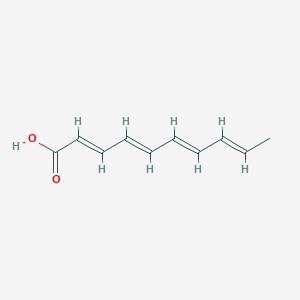

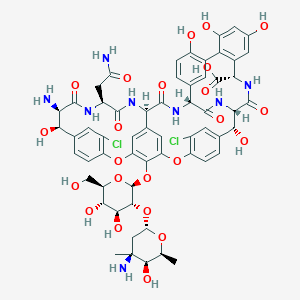

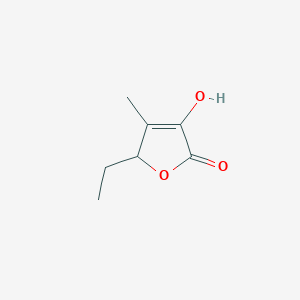

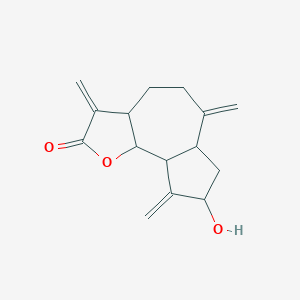

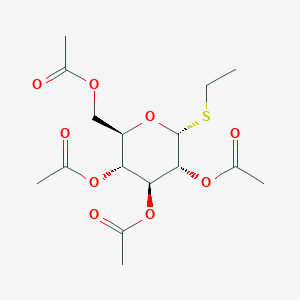

Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin . It is created by the removal of N-methyl-leucine from vancomycin through Edman degradation . This modification results in a compound that retains antimicrobial activities, despite the damaged D-Ala-D-Ala binding site .

Synthesis Analysis

The synthesis of Desleucyl vancomycin involves the removal of N-methyl-leucine from vancomycin through a process known as Edman degradation . This process significantly weakens the dipeptide binding to the aglycon structure .Molecular Structure Analysis

The molecular structure of Desleucyl vancomycin is similar to that of vancomycin, but without the N-methyl-leucine residue . The removal or chemical modification of N-methyl-leucine significantly weakens the dipeptide binding to the aglycon structure .Chemical Reactions Analysis

Desleucyl vancomycin inhibits the transglycosylation process required for peptidoglycan synthesis in bacteria . It retains equivalent potency in these assays, whereas desleucyl-vancomycin is inactive .Wissenschaftliche Forschungsanwendungen

Insights into Key Interactions and Structural Modifications

Desleucyl vancomycin, a modification of vancomycin by removing N-methyl-leucine, shows significant changes in antimicrobial activity. The alteration in the N-methyl-leucine residue is critical for dipeptide binding in vancomycin. Molecular dynamics simulations have revealed that this modification significantly weakens the dipeptide binding to the aglycon structure of vancomycin, providing insights into the glycopeptide–peptidoglycan binding interactions (Wang et al., 2018).

Application in Understanding Transglycosylation Inhibition

Research has shown that chlorobiphenyl-desleucyl-vancomycin, a derivative of desleucyl vancomycin, can inhibit peptidoglycan synthesis in bacteria at the transglycosylation stage without binding to dipeptide. This suggests a potential application of desleucyl vancomycin derivatives in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms (Goldman et al., 2000).

Role in Developing Antibiotics against Resistant Bacteria

Investigations into vancomycin dimers have indicated that covalent dimers of damaged vancomycin (desleucyl) maintain good activity against vancomycin-resistant enterococci (VRE), despite a loss in affinity towards model peptides. This suggests that desleucyl vancomycin and its derivatives could play a role in developing strategies to combat VRE (Jain et al., 2003).

Exploring the Mechanisms of Vancomycin Resistance

Desleucyl vancomycin contributes to understanding the mechanisms of vancomycin resistance. Studies have utilized derivatives of desleucyl vancomycin to analyze how bacteria develop resistance to vancomycin by altering cell wall structure and metabolism (Weigel et al., 2003).

Analyzing Peptidoglycan Composition Changes

Research involving desleucyl-oritavancin, a derivative of desleucyl vancomycin, has enabled the study of changes in the peptidoglycan composition of Staphylococcus aureus. This has provided insights into the action of glycopeptide antibiotics and their impact on bacterial cell walls (Chang et al., 2017).

Zukünftige Richtungen

The presence of a secondary-binding site in Desleucyl vancomycin, which facilitates additional interactions with bacterial peptidoglycan, suggests potential for the modification of glycopeptides to increase their antimicrobial activities or the design of novel antibiotics against pathogenic Gram-positive bacteria .

Eigenschaften

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCUQZZTTLVMFJ-LCEIAXBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H62Cl2N8O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desleucyl vancomycin | |

CAS RN |

115236-65-2 | |

| Record name | Vancomycin hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)